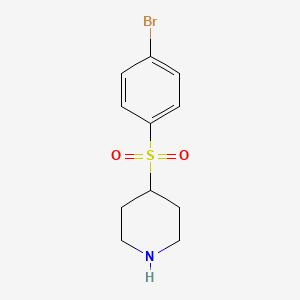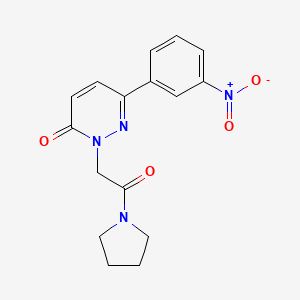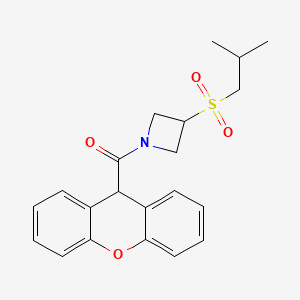
N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide, also known as MB-Pyrr, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound has been studied extensively for its potential applications in various fields such as medicine, chemistry, and biology.
作用机制
The mechanism of action of N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory and cancer pathways. It has been shown to inhibit the activity of COX-2 and 5-LOX enzymes, which are involved in the production of inflammatory mediators. It also inhibits the activity of STAT3 protein, which is involved in the development and progression of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various experimental models. It has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. It also inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
实验室实验的优点和局限性
N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide has several advantages for lab experiments, including its high potency and selectivity, which make it an excellent tool for studying the mechanisms of inflammation and cancer. However, its complex synthesis process and high cost may limit its use in some experiments.
List of
未来方向
1. Further studies are needed to determine the optimal dosage and administration of N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide for the treatment of inflammatory and cancerous conditions.
2. Investigate the potential of this compound as a therapeutic agent for other diseases such as autoimmune disorders and neurodegenerative diseases.
3. Develop new synthetic routes for the production of this compound to reduce the cost and increase the availability of this compound.
4. Study the pharmacokinetics and pharmacodynamics of this compound to better understand its absorption, distribution, metabolism, and excretion in the body.
5. Investigate the potential of this compound as a diagnostic tool for the detection of cancer and other diseases.
6. Develop new formulations of this compound for improved delivery and bioavailability.
7. Investigate the potential of this compound as a tool for studying the mechanisms of inflammation and cancer in vivo.
8. Study the potential of this compound as a tool for drug discovery and development.
9. Investigate the potential of this compound as a tool for studying the role of inflammation in aging and age-related diseases.
10. Investigate the potential of this compound as a tool for studying the role of inflammation in the development of metabolic disorders such as obesity and diabetes.
合成方法
The synthesis of N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide involves a multi-step process that includes the reaction of 3-methyl-1,3-benzothiazol-2-amine with 4-formylbenzenesulfonyl chloride in the presence of pyrrolidine as a catalyst. The final product is obtained after purification and isolation steps.
科学研究应用
N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is the field of medicinal chemistry, where this compound has been shown to have potential as a therapeutic agent for the treatment of various diseases. It has been found to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
属性
IUPAC Name |
N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-21-16-6-2-3-7-17(16)26-19(21)20-18(23)14-8-10-15(11-9-14)27(24,25)22-12-4-5-13-22/h2-3,6-11H,4-5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCJLXYKEULUMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2783940.png)

![methyl 5-((4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2783946.png)
![Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2783947.png)
![5-((4-Chlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2783950.png)

![3-(4-Isopropylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2783952.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2783954.png)

![2-[4-(Aminomethyl)phenyl]sulfanylethanol;hydrochloride](/img/structure/B2783957.png)
![Methyl 2,3,3-trimethylpyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B2783958.png)
